molecular formula C14H12N2O3 B176764 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid CAS No. 100872-65-9

2-(benzylcarbamoyl)pyridine-3-carboxylic Acid

Cat. No. B176764
M. Wt: 256.26 g/mol
InChI Key: QHZGYXNNKDMSTA-UHFFFAOYSA-N
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Description

2-(Benzylcarbamoyl)pyridine-3-carboxylic Acid is an organic compound belonging to the class of pyridinecarboxylic acids . These compounds are monocarboxylic derivatives of pyridine. Specifically, our compound falls into the category of nicotinic acid (also known as niacin ), which is the 3-pyridinecarboxylic acid isomer .

Scientific Research Applications

1. Functionalization Reactions and Theoretical Studies

Research indicates that pyridine-carboxylic acid derivatives can undergo functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and imidazo derivatives through reactions with aminopyridines, which were then theoretically examined for their reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).

2. Reactive Extraction and Applications in Various Industries

Pyridine-carboxylic acids, like pyridine-2-carboxylic acid (picolinic acid), play a role in the production of pharmaceuticals and nutritional supplements. An equilibrium study on the reactive extraction of this acid from dilute aqueous solutions highlights its importance in these industries (Datta & Kumar, 2014).

3. Studies on Adsorption Properties

The adsorption properties of pyridine-carboxylic acid derivatives, such as pyridine-2-carboxylic acid, have been studied in relation to their adsorbing and complexing behaviors, which are critical in understanding their interaction with various surfaces (Buffle, Mota, & Gonçalves, 1987).

4. Antimicrobial Activities and Spectroscopic Characterizations

Pyridine-carboxylic acids and their derivatives, such as pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities against various bacterial strains. These studies include spectroscopic characterizations and density functional theory (DFT) calculations (Tamer et al., 2018).

5. Corrosion Inhibition Properties

Derivatives of pyridine-carboxylic acids, like pyridine and benzoic acid derivatives, have been evaluated as corrosion inhibitors. Their effectiveness in protecting mild steel in acidic mediums demonstrates their potential in materials science (El Hajjaji et al., 2018).

6. Coordination Polymers and Photophysical Properties

Pyridine-carboxylic acid derivatives have been used in synthesizing lanthanide coordination compounds, showing significant potential in the study of photophysical properties. These compounds have interesting molecular arrays and luminescence efficiencies, relevant in materials science (Sivakumar et al., 2011).

properties

IUPAC Name

2-(benzylcarbamoyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-13(16-9-10-5-2-1-3-6-10)12-11(14(18)19)7-4-8-15-12/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZGYXNNKDMSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436064
Record name 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylcarbamoyl)pyridine-3-carboxylic Acid

CAS RN

100872-65-9
Record name 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YC Mao, H Wu, JJ Shan, K Yan - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the title compound, C14H12N2O3, the pyridine ring is twisted with respect to the phenyl ring and the carboxylic acid group at angles of 37.1 (5) and 8.1 (3), respectively; the phenyl …
Number of citations: 8 scripts.iucr.org

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